molecular formula C15H18N4S B10944262 1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea

1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea

Cat. No.: B10944262
M. Wt: 286.4 g/mol
InChI Key: FTHGWHGPNXXAOG-UHFFFAOYSA-N
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Description

N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves the reaction of allyl isothiocyanate with a substituted pyrazole derivative. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and signaling pathways, modulating cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • N-ALLYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
  • N-ALLYL-N’-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-IMIDAZOL-4-YL]THIOUREA

Uniqueness

N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H18N4S/c1-3-8-16-15(20)18-14-9-17-19(11-14)10-13-7-5-4-6-12(13)2/h3-7,9,11H,1,8,10H2,2H3,(H2,16,18,20)

InChI Key

FTHGWHGPNXXAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NCC=C

Origin of Product

United States

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